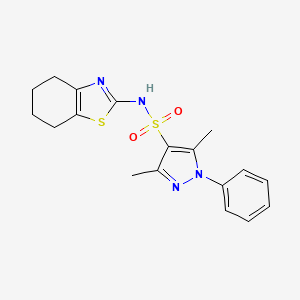![molecular formula C14H17BrN2O3 B4689099 3-[3-(2-bromophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4689099.png)
3-[3-(2-bromophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione
Übersicht
Beschreibung
3-[3-(2-bromophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as BIPPO and is a derivative of the anticonvulsant drug, stiripentol. BIPPO has been found to have potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery.
Wirkmechanismus
The exact mechanism of action of BIPPO is not fully understood. However, it is believed to act by modulating the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By modulating the activity of GABA receptors, BIPPO can reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects
BIPPO has been found to have various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which can reduce neuronal excitability and prevent seizures. It has also been found to increase the levels of glutathione, an antioxidant that can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BIPPO in lab experiments is its high potency and selectivity. BIPPO has been found to be highly effective in inducing apoptosis in cancer cells and preventing seizures in animal models. However, one of the limitations of using BIPPO is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on BIPPO. In neuroscience research, BIPPO can be further studied for its potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. In cancer research, BIPPO can be studied for its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, the synthesis of BIPPO can be optimized to improve its solubility and bioavailability, making it more suitable for in vivo studies.
Conclusion
In conclusion, BIPPO is a chemical compound that has been widely used in scientific research for its unique properties. It has potential therapeutic applications in various fields, including neuroscience and cancer research. While the exact mechanism of action of BIPPO is not fully understood, it has been found to have various biochemical and physiological effects. There are several future directions for research on BIPPO, including its use in the treatment of neurological disorders and its optimization for in vivo studies.
Wissenschaftliche Forschungsanwendungen
BIPPO has been extensively studied for its potential therapeutic applications. In neuroscience research, BIPPO has been found to have anticonvulsant properties and can be used to treat epilepsy. It has also been found to have neuroprotective effects and can be used to prevent neuronal damage caused by various neurodegenerative diseases.
In cancer research, BIPPO has been found to have anticancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
3-[3-(2-bromophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c1-14(2)12(18)17(13(19)16-14)8-5-9-20-11-7-4-3-6-10(11)15/h3-4,6-7H,5,8-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWWSTBXFYYPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCOC2=CC=CC=C2Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-2-naphthylacetamide)](/img/structure/B4689022.png)
![N-(3-chloro-4-fluorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4689027.png)
![methyl 2-{[(5-methyl-2-thienyl)carbonyl]amino}benzoate](/img/structure/B4689032.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4689036.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4689044.png)
![N-(2-hydroxyethyl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B4689051.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-bromophenyl)acetamide](/img/structure/B4689052.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4689054.png)
![N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide](/img/structure/B4689062.png)
![3-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4689065.png)
![2-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B4689066.png)
![5-(3,4-dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4689069.png)
